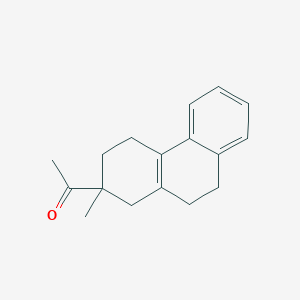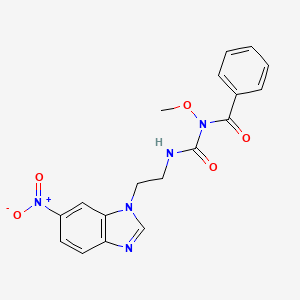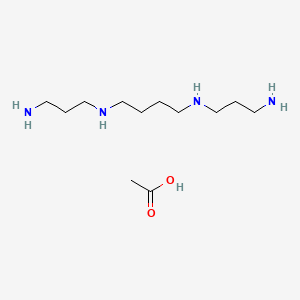
Spermine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spermine acetate is a derivative of spermine, a biogenic polyamine found in various tissues and organisms. Spermine is essential for cellular metabolism and growth, and it plays a crucial role in stabilizing the helical structure of nucleic acids. This compound is often used in scientific research due to its ability to interact with DNA, RNA, and proteins, influencing various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spermine acetate can be synthesized through the acetylation of spermine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions to prevent the degradation of spermine. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Spermine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce aldehydes and reactive oxygen species.
Reduction: It can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Produces aldehydes and reactive oxygen species.
Reduction: Forms primary amines.
Substitution: Results in the formation of various substituted spermine derivatives.
Aplicaciones Científicas De Investigación
Spermine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent for nucleic acids.
Biology: Plays a role in cell growth, gene regulation, and nucleic acid stabilization.
Industry: Used in the production of DNA vaccines and as a component in various biochemical assays.
Mecanismo De Acción
Spermine acetate exerts its effects through several mechanisms:
Free Radical Scavenging: Acts as a free radical scavenger, protecting DNA from oxidative damage.
Gene Regulation: Involved in the regulation of gene expression and stabilization of chromatin.
DNA Protection: Prevents endonuclease-mediated DNA fragmentation by forming adducts that protect DNA from oxidative damage.
Comparación Con Compuestos Similares
Spermine acetate is part of the polyamine family, which includes similar compounds such as spermidine and putrescine. These compounds share similar structures and functions but differ in their specific roles and effects:
Spermidine: Involved in cellular growth and autophagy regulation.
Putrescine: Precursor to spermidine and spermine, involved in cell proliferation.
Thermospermine: Structural isomer of spermine, involved in stress responses in plants.
This compound is unique due to its acetylated form, which enhances its stability and interaction with nucleic acids, making it particularly useful in research applications.
Propiedades
Número CAS |
65929-23-9 |
|---|---|
Fórmula molecular |
C12H30N4O2 |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
acetic acid;N,N'-bis(3-aminopropyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H26N4.C2H4O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |
Clave InChI |
CMWRPTYOFZMJLC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(CCNCCCN)CNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


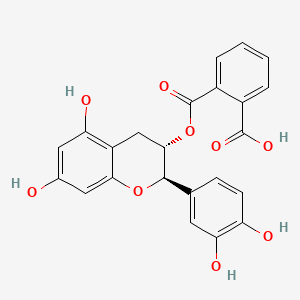

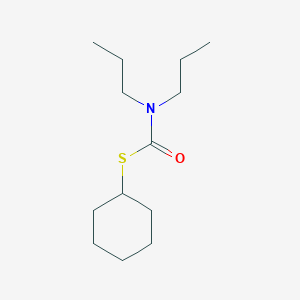
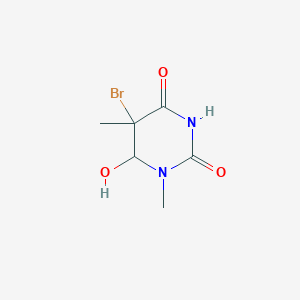
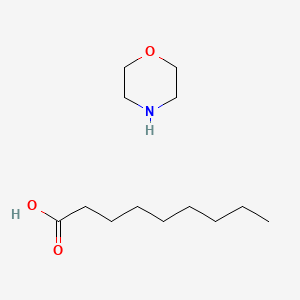

![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
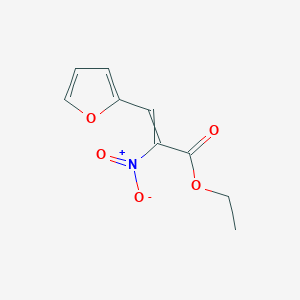

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)

